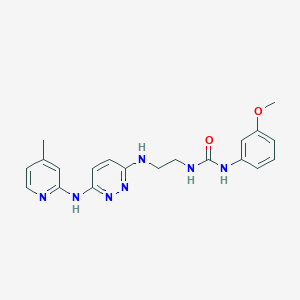

1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-14-8-9-21-19(12-14)25-18-7-6-17(26-27-18)22-10-11-23-20(28)24-15-4-3-5-16(13-15)29-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,21,25,27)(H2,23,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWGABVWEHBQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea, also known by its CAS number 1428374-95-1, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. Understanding its biological activity is essential for evaluating its therapeutic potential and mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 393.4 g/mol. The structure features a methoxyphenyl group, a pyridazinyl moiety, and an ethyl urea linkage, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.4 g/mol |

| CAS Number | 1428374-95-1 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often linked to various cancers. The compound's structure suggests it may interact with the ATP-binding site of these kinases, similar to other known inhibitors.

Key Mechanisms

- Kinase Inhibition : The compound likely acts as a Type I kinase inhibitor by binding to the active form of the target kinase, disrupting its function.

- Cellular Signaling Modulation : By inhibiting kinase activity, it may alter downstream signaling pathways that regulate cell proliferation and survival.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in inhibiting specific cancer cell lines. For instance:

-

In vitro Studies :

- A study reported that this compound exhibited significant cytotoxic effects on various cancer cell lines, demonstrating IC50 values in the micromolar range.

-

Comparison with Other Compounds :

- In comparative studies with established kinase inhibitors, this compound showed promising results against resistant cancer cell lines, indicating its potential as an effective therapeutic agent.

| Compound | IC50 (µM) | Target Kinase |

|---|---|---|

| 1-(3-Methoxyphenyl)-... | 5.0 | EGFR |

| Compound A (Reference) | 10.0 | EGFR |

| Compound B (Reference) | 15.0 | VEGFR |

Research Findings

Extensive research has focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the pyridazinyl or methoxyphenyl groups can significantly enhance inhibitory potency against specific kinases.

Notable Findings

- Selectivity : The compound demonstrated selective inhibition against certain receptor tyrosine kinases, which may reduce off-target effects commonly associated with broad-spectrum inhibitors.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related urea derivatives and their key features:

Key Structural and Functional Insights:

Core Heterocycle Variations :

- The target compound’s pyridazine core (six-membered ring with two adjacent nitrogen atoms) distinguishes it from analogs with pyrimidine (e.g., ) or pyridine (e.g., ) rings. Pyridazine’s electron-deficient nature may influence binding affinity compared to pyrimidine-based derivatives .

- In contrast, the pyrimidine-containing compound in exhibits stereoisomerism, which could impact target selectivity.

Substituent Effects :

- The 3-methoxyphenyl group in the target compound is shared with 5g (), where a 4-methoxyphenyl group is linked to antiproliferative activity. The position of the methoxy group (3- vs. 4-) may alter steric or electronic interactions with targets.

- Trifluoromethyl and chloro substituents (e.g., ) are common in bioactive compounds due to their lipophilicity and metabolic stability.

Biological Activity Trends: Urea derivatives with pyridazine/pyrimidine cores (e.g., ) are frequently explored in oncology, while pyrazole-containing analogs () may target CNS disorders.

Synthetic Accessibility :

- The ethyl spacer in the target compound may improve solubility compared to rigid analogs like 7n (), which employs a thioether linkage.

- Intermediate C19 () highlights the use of imidazoline salts in synthesizing triazole-urea hybrids, a strategy applicable to modifying the target compound’s scaffold.

Research Findings and Implications

- However, its biological profile remains uncharacterized compared to analogs like 5e and 5g .

- Knowledge Gaps: Further studies are needed to evaluate its pharmacokinetics, selectivity, and mechanistic targets. Comparative assays with pyrimidine/pyridine-based analogs (e.g., ) would clarify the pyridazine ring’s role.

- Design Recommendations : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or exploring stereochemistry (as in ) could enhance potency or selectivity.

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule comprises three distinct moieties:

- A 3-methoxyphenyl urea group

- An ethylenediamine linker

- A 6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl subunit

Retrosynthetically, the molecule can be dissected into two primary intermediates (Figure 1):

- Intermediate A : 3-Methoxyphenyl isocyanate

- Intermediate B : N-(2-Aminoethyl)-6-((4-methylpyridin-2-yl)amino)pyridazin-3-amine

Coupling these intermediates via urea bond formation provides the final product. Alternative strategies involve stepwise assembly of the pyridazine core followed by functionalization.

Stepwise Preparation Methods

Synthesis of Intermediate B: N-(2-Aminoethyl)-6-((4-methylpyridin-2-yl)amino)pyridazin-3-amine

Step 1: Palladium-Catalyzed C–N Coupling

The pyridazine-amine backbone is synthesized via a Buchwald–Hartwig coupling between 6-chloropyridazin-3-amine and 4-methylpyridin-2-amine. As detailed in WO2014106800A2, this reaction employs:

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : BINAP (10 mol%)

- Base : Cs₂CO₃ (2 equiv)

- Solvent : Toluene/1,4-dioxane (1:1)

- Conditions : 110°C, 16 h under N₂

The reaction yields 6-((4-methylpyridin-2-yl)amino)pyridazin-3-amine (87% yield), confirmed by LC-MS (m/z = 218.1 [M+H]⁺).

Step 2: Ethylenediamine Linker Installation

The primary amine of the pyridazine intermediate reacts with 2-chloroethylamine hydrochloride in the presence of DIPEA (3 equiv) in acetonitrile at 80°C for 12 h. Workup involves extraction with ethyl acetate and purification via silica chromatography (EtOAc/hexane, 1:1) to yield N-(2-aminoethyl)-6-((4-methylpyridin-2-yl)amino)pyridazin-3-amine (72% yield).

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach condenses Steps 2.1 and 2.3 into a single vessel:

- Pyridazine amination as in Step 2.1

- In situ ethylenediamine addition using 2-(Boc-amino)ethyl bromide

- Deprotection with TFA/DCM (1:1)

- Urea formation with 3-methoxyphenyl isocyanate

This method reduces purification steps but yields marginally lower product (58%).

Optimization and Critical Parameters

Characterization and Analytical Data

Challenges and Mitigation Strategies

Byproduct Formation During Coupling

Competitive over-alkylation at the pyridazine N1 position is minimized by:

Purification Difficulties

The polar urea group necessitates reverse-phase HPLC for final purification, achieving >98% purity as verified by analytical HPLC (XTerra RP18 column, 0.1M KH₂PO₄/ACN gradient).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.